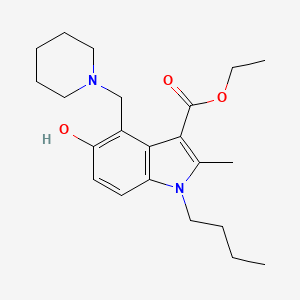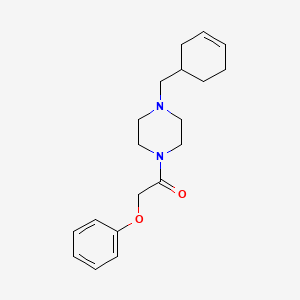![molecular formula C17H15N3O4 B5204290 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as MNQ, is a synthetic compound that belongs to the quinoline family. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone varies depending on its application. In cancer cells, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to induce apoptosis (programmed cell death) by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In malaria parasites, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of an enzyme called plasmodial lactate dehydrogenase, which is essential for the parasite's survival. In herbicides and insecticides, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone targets specific enzymes involved in the metabolism of plants and insects, respectively.
Biochemical and Physiological Effects
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have various biochemical and physiological effects, depending on its application. In cancer cells, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to induce cell cycle arrest and DNA damage, leading to apoptosis. In malaria parasites, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to inhibit the growth and replication of the parasite, leading to its death. In herbicides and insecticides, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to disrupt the metabolism of plants and insects, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for use in lab experiments, including its synthetic accessibility, stability, and versatility. However, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone also has some limitations, such as its potential toxicity and the need for further optimization of its properties for specific applications.
Direcciones Futuras
There are several future directions for research on 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, including the development of more efficient synthesis methods, the optimization of its properties for specific applications, and the investigation of its potential use in other fields, such as energy storage and catalysis. Additionally, further studies are needed to understand the mechanism of action of 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in different applications and to explore its potential use in combination with other drugs or compounds.
Métodos De Síntesis
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized using various methods, including the reaction of 3-methoxyaniline with 2-nitrobenzaldehyde in the presence of a catalytic amount of acetic acid and a base. The resulting intermediate is then reacted with methyl anthranilate to yield 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to exhibit anticancer, antimalarial, and antitubercular activities. In agriculture, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been investigated for its potential use as a herbicide and insecticide. In materials science, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its optical and electronic properties, which make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Propiedades
IUPAC Name |
4-(3-methoxyanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-19-14-9-4-3-8-13(14)15(16(17(19)21)20(22)23)18-11-6-5-7-12(10-11)24-2/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOHAHOAKCYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)

![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)

![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)